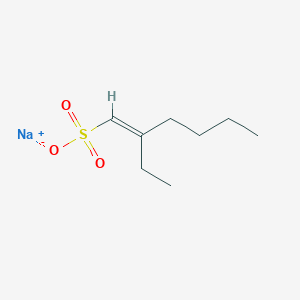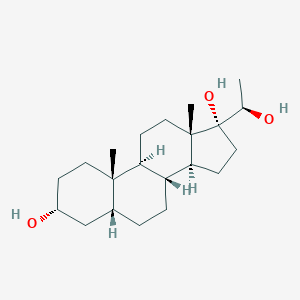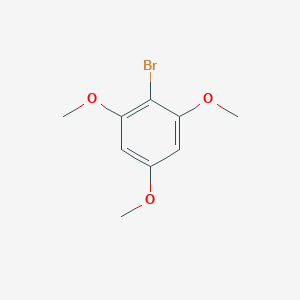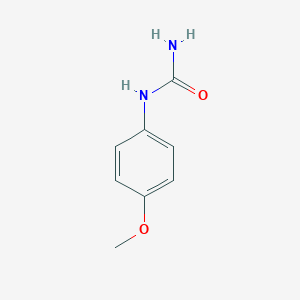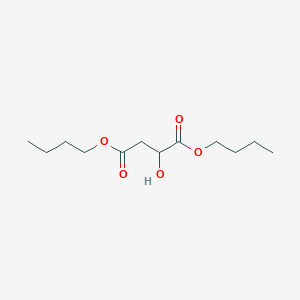
2-Fluoroheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroheptanoic acid is a fluorinated fatty acid that has been gaining attention in scientific research due to its unique properties and potential applications. This compound has a seven-carbon chain with a fluorine atom attached to the second carbon. It is a synthetic compound that can be produced through various methods, including chemical synthesis and microbial fermentation.
Mechanism of Action
The mechanism of action of 2-Fluoroheptanoic acid is related to its structure. The fluorine atom attached to the second carbon of the fatty acid chain alters the properties of the molecule, making it resistant to degradation by enzymes involved in fatty acid metabolism. This resistance allows 2-Fluoroheptanoic acid to accumulate in cells and disrupt normal metabolic processes, leading to changes in cellular function and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Fluoroheptanoic acid are complex and depend on the concentration and duration of exposure. At low concentrations, 2-Fluoroheptanoic acid has been shown to stimulate fatty acid oxidation and improve insulin sensitivity. However, at high concentrations, it can disrupt mitochondrial function and lead to cell death. Additionally, 2-Fluoroheptanoic acid has been shown to modulate the activity of various enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and carnitine palmitoyltransferase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Fluoroheptanoic acid in lab experiments is its ability to selectively target fatty acid metabolism. This specificity allows researchers to investigate the role of fatty acid oxidation in various diseases and metabolic disorders. However, one of the limitations of using 2-Fluoroheptanoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Future Directions
There are many potential future directions for research involving 2-Fluoroheptanoic acid. One area of interest is the development of new drugs for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, researchers may investigate the role of 2-Fluoroheptanoic acid in modulating the activity of various enzymes involved in fatty acid metabolism. Finally, further studies are needed to determine the safety and efficacy of 2-Fluoroheptanoic acid in human subjects, and to investigate potential applications in other fields, such as agriculture and industry.
Conclusion:
2-Fluoroheptanoic acid is a unique compound that has potential applications in various fields, including medicine, agriculture, and industry. Its ability to selectively target fatty acid metabolism makes it a valuable tool for investigating the role of fatty acid oxidation in various diseases and metabolic disorders. While further research is needed to fully understand the biochemical and physiological effects of 2-Fluoroheptanoic acid, its potential as a therapeutic agent makes it an exciting area of study for the future.
Synthesis Methods
The synthesis of 2-Fluoroheptanoic acid can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of heptanoic acid with a fluorinating agent, such as Hydrogen fluoride (HF) or Fluorine gas (F2). The reaction takes place in the presence of a catalyst, such as anhydrous hydrogen fluoride or antimony pentafluoride. Microbial fermentation involves the use of microorganisms, such as bacteria or yeast, to produce 2-Fluoroheptanoic acid through a metabolic pathway.
Scientific Research Applications
2-Fluoroheptanoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. One of the primary applications of 2-Fluoroheptanoic acid is as a tool for studying fatty acid metabolism. It has been used in research to investigate the role of fatty acid oxidation in various diseases, such as diabetes and obesity. Additionally, 2-Fluoroheptanoic acid has been used in the development of new drugs for the treatment of metabolic disorders.
properties
CAS RN |
1578-58-1 |
|---|---|
Product Name |
2-Fluoroheptanoic acid |
Molecular Formula |
C7H13FO2 |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
2-fluoroheptanoic acid |
InChI |
InChI=1S/C7H13FO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
SZKQQZKIGFBZHS-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)O)F |
Canonical SMILES |
CCCCCC(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




